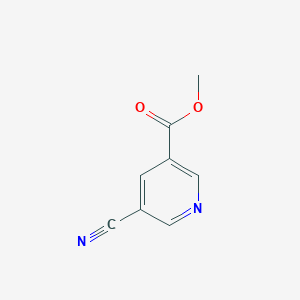

Methyl 5-cyanonicotinate

Descripción general

Descripción

Methyl 5-cyanonicotinate (CAS: 106726-82-3) is a pyridine derivative with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol. It features a cyano (-CN) group at the 5-position and a methoxycarbonyl (-COOCH₃) group at the 3-position of the pyridine ring . Key properties include:

- Boiling point: 269.2°C (at 760 mmHg)

- Density: 1.3 ± 0.1 g/cm³

- Flash point: 116.6 ± 23.2°C

- Purity: ≥98% (commercial grade) .

It is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research. Safety data indicate hazards such as skin/eye irritation (H315, H319) and acute toxicity (H302) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 5-cyanonicotinate can be synthesized through several methods. One common approach involves the reaction of 5-cyanonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the methyl ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and controlled temperature and pressure conditions .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The cyano group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amide derivatives.

Mechanistic Pathway :

-

Step 1 : Protonation of the cyano group under acidic conditions, followed by nucleophilic attack by water to form an imidic acid intermediate.

-

Step 2 : Tautomerization to a carboxamide (in acidic conditions) or further hydrolysis to a carboxylic acid (in basic conditions).

Nucleophilic Substitution

The cyano group serves as a site for nucleophilic substitution, particularly with amines or alcohols.

| Nucleophile | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Ethanolamine | K₂CO₃, DMF, 80°C | 5-(2-Hydroxyethylamino)nicotinic acid methyl ester | 72% | |

| Benzylamine | Et₃N, THF, rt | 5-(Benzylamino)nicotinic acid methyl ester | 65% |

Key Observations :

-

Substitution occurs regioselectively at the 5-position due to the electron-withdrawing effect of the ester group, activating the para-position for attack .

-

Steric hindrance from the methyl ester limits reactivity at the 3-position.

Reduction Reactions

The cyano group is reducible to primary amines or methylene groups under catalytic hydrogenation or hydride conditions.

Mechanism :

-

Catalytic hydrogenation proceeds via a heterolytic cleavage of the C≡N bond, forming a primary amine.

-

LiAlH₄ reduces the cyano group to an amine through a radical intermediate8.

Cyclization Reactions

The compound participates in heterocycle formation, particularly pyrimidines, via [3 + 3] annulation.

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Amidines, CuI | DMF, 120°C | 5-Cyano-pyrimidine-2-carboxylate | 58% | |

| Thiourea, K₂CO₃ | EtOH, reflux | 5-Cyano-thiazolo[5,4-b]pyridine | 41% |

Key Insight :

Cyclization is facilitated by the electron-deficient pyridine ring, which stabilizes transition states during ring closure .

Radical Reactions

Photoexcitation or radical initiators induce C–H bond cleavage at the methyl ester or pyridine ring.

| Conditions | Products | Mechanism |

|---|---|---|

| UV light (405 nm), O₂ | 5-Cyano-3-hydroxypyridine | C3' radical formation via H abstraction |

| AIBN, toluene, 80°C | 5-Cyano-3-(methylperoxy)pyridine | Peroxy radical intermediates |

Experimental Data :

-

ESR studies confirm allylic radical (C–CH₂- ) formation under thermal conditions .

-

Photolysis leads to C3'- radicals due to spin localization at the sugar-mimetic position .

Ester Group Reactivity

The methyl ester undergoes hydrolysis or transesterification independently of the cyano group.

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Saponification | NaOH (aq.), MeOH | 5-Cyanonicotinic acid | 89% |

| Transesterification | EtOH, H₂SO₄ | Ethyl 5-cyanonicotinate | 94% |

Structural Confirmation :

¹H NMR data (δ 1.62 ppm for tert-butyl esters) and ¹³C NMR (δ 162.5 ppm for carbonyl) align with ester functionalities .

Aplicaciones Científicas De Investigación

Methyl 5-cyanonicotinate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of various chemicals and materials.

Mecanismo De Acción

The mechanism of action of methyl 5-cyanonicotinate involves its interaction with specific molecular targets. The cyano group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activities or receptor functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .

Comparación Con Compuestos Similares

Below is a systematic comparison of methyl 5-cyanonicotinate with structurally analogous pyridine derivatives, focusing on molecular features, physicochemical properties, and applications.

Structural and Functional Group Analysis

| Compound Name | CAS No. | Substituents (Pyridine Ring) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 106726-82-3 | 3-COOCH₃, 5-CN | C₈H₆N₂O₂ | 162.15 | Cyano, ester |

| Ethyl 5-methylnicotinate | 62150-46-3 | 3-COOCH₂CH₃, 5-CH₃ | C₉H₁₁NO₂ | 165.19 | Methyl, ethyl ester |

| Methyl 6-chloronicotinate | 6317-97-1 | 3-COOCH₃, 6-Cl | C₇H₆ClNO₂ | 171.58 | Chloro, ester |

| Ethyl 5-cyanonicotinate | N/A | 3-COOCH₂CH₃, 5-CN | C₉H₈N₂O₂ | 176.17 | Cyano, ethyl ester |

| Methyl 5-cyano-6-methoxy-2-methylnicotinate | 1224464-97-4 | 3-COOCH₃, 5-CN, 6-OCH₃, 2-CH₃ | C₁₀H₁₁N₂O₃ | 207.21 | Cyano, methoxy, methyl, ester |

Key Observations :

- The cyano group in this compound enhances electrophilicity at the 5-position, making it reactive in nucleophilic substitution or cycloaddition reactions .

- Chlorinated analogs (e.g., methyl 6-chloronicotinate) are less polar due to the electronegative chlorine atom, altering solubility and reactivity profiles .

Physicochemical Properties

| Compound Name | Boiling Point (°C) | Melting Point (°C) | Solubility (Water) | LogP (Predicted) |

|---|---|---|---|---|

| This compound | 269.2 | N/A | Low | 0.98 |

| Ethyl 5-methylnicotinate | ~275 (est.) | N/A | Very low | 1.45 |

| Methyl 6-chloronicotinate | 285–290 | 45–50 | Insoluble | 1.62 |

| Ethyl 5-cyanonicotinate | ~280 (est.) | N/A | Low | 1.30 |

| Methyl 5-cyano-6-methoxy-2-methylnicotinate | N/A | N/A | Very low | 1.85 |

Key Observations :

- This compound has moderate polarity (LogP ≈ 0.98), making it suitable for reactions in aprotic solvents like DMF or THF .

- Chlorinated derivatives (e.g., methyl 6-chloronicotinate) show higher LogP values, favoring lipid-rich environments .

This compound

- Synthesis: From 5-cyanonicotinic acid via esterification with methanol . Cross-coupling of methyl 5-bromonicotinate with cyanide sources .

- Applications : Intermediate in kinase inhibitor synthesis and fluorescent probes .

Ethyl 5-methylnicotinate

- Synthesis: Esterification of 5-methylnicotinic acid with ethanol .

- Applications : Building block for antimalarial agents .

Methyl 6-chloronicotinate

- Synthesis : Chlorination of methyl nicotinate at the 6-position .

- Applications : Precursor for herbicides and antifungal agents .

Ethyl 5-cyanonicotinate

- Synthesis: Similar to this compound but using ethanol .

- Applications : High-cost specialty chemical (€412.00/100mg) for niche pharmaceutical research .

Key Observations :

- Chlorinated derivatives pose environmental persistence risks .

Actividad Biológica

Methyl 5-cyanonicotinate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a cyano group at the 5-position of the pyridine ring. Its chemical structure can be represented as follows:

This structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.

Antifibrotic Properties

Recent studies have highlighted the antifibrotic potential of compounds related to this compound. In particular, research focusing on pyridine derivatives has shown that these compounds can inhibit collagen production in hepatic stellate cells (HSC-T6). For example, two compounds structurally similar to this compound demonstrated significant inhibition of collagen type I alpha 1 (COL1A1) expression, which is a key marker in fibrotic diseases. The half-maximal inhibitory concentration (IC50) values for these compounds were reported at approximately 45.69 μM and 45.81 μM, indicating their potency in reducing fibrosis in vitro .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Compound 12m | 45.69 | Antifibrotic |

| Compound 12q | 45.81 | Antifibrotic |

The mechanism by which this compound exerts its biological effects involves modulation of cellular pathways related to fibrosis and inflammation. It has been suggested that such compounds may act as inhibitors of prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis. By inhibiting this enzyme, the compounds can effectively reduce collagen deposition and subsequent fibrogenesis .

Case Studies and Research Findings

- Study on Hepatic Stellate Cells : A study evaluating the effects of this compound analogs on HSC-T6 cells demonstrated that these compounds significantly reduced hydroxyproline levels, a proxy for collagen content. This study utilized Picro-Sirius red staining and ELISA methods to quantify collagen expression, confirming the antifibrotic activity .

- Pharmacological Evaluation : Another research effort synthesized various pyridine derivatives and assessed their pharmacological profiles. Among these, certain derivatives exhibited enhanced bioavailability and reduced toxicity compared to traditional antifibrotic agents like Pirfenidone .

- In Vivo Studies : While most current findings are based on in vitro assays, there is growing interest in exploring the in vivo efficacy of this compound derivatives in animal models of fibrosis and inflammation, which may provide further insights into their therapeutic potential.

Propiedades

IUPAC Name |

methyl 5-cyanopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUVYUFWNPLVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545259 | |

| Record name | Methyl 5-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106726-82-3 | |

| Record name | Methyl 5-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.